molecular formula C16H26N2O3 B13522733 Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

Cat. No.: B13522733
M. Wt: 294.39 g/mol
InChI Key: JITFUYRFGBSJKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate, also known by its CAS number 91419-52-2, is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂. It features a piperidine ring substituted with a tert-butyl ester group and a cyanooxan-4-yl moiety . This compound has applications in both research and industry.

Preparation Methods

Synthetic Routes: The synthesis of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the following:

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate can undergo various chemical reactions:

    Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the cyanooxan-4-yl group.

    Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.

    Other Transformations: Further functionalization can occur, depending on reaction conditions and reagents.

Common Reagents and Conditions:

    LiHMDS: Used as a strong base in the initial step.

    Hydrogenation Catalysts: Employed for reduction reactions.

    Nucleophiles: Used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group typically yields the corresponding piperidine amine.

Scientific Research Applications

Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules.

    Materials Science: Its unique structure may contribute to novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3

InChI Key

JITFUYRFGBSJKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N

Origin of Product

United States

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